5-Phenyl-o-toluidine

Description

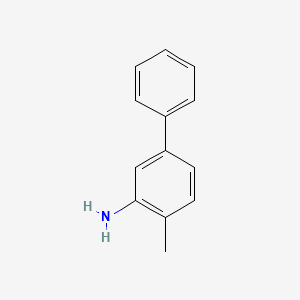

5-Phenyl-o-toluidine (CAS: 80938-67-6) is an aromatic amine with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol . Structurally, it consists of an aniline backbone (benzene ring with an -NH₂ group) substituted with a methyl group (-CH₃) at the 2-position (ortho to the amine) and a phenyl group (-C₆H₅) at the 5-position (meta to the amine). This substitution pattern imparts steric bulk and alters electronic properties compared to simpler aniline derivatives. The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and halogenated o-toluidine precursors .

Properties

IUPAC Name |

2-methyl-5-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKSTPDTTKOSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7036828 | |

| Record name | 3-Amino-4-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7036828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80938-67-6 | |

| Record name | 4-Methyl[1,1′-biphenyl]-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80938-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-amine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080938676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7036828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80938-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Phenyl-o-toluidine involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C, to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-o-toluidine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dyes and Pigments

One of the primary applications of 5-Phenyl-o-toluidine is as an intermediate in the production of dyes and pigments. Its structure allows it to be utilized in synthesizing azo dyes, which are widely used in textiles and food coloring. The compound's ability to form stable complexes with metal ions further enhances its utility in dye formulations.

Table 1: Common Dyes Derived from this compound

| Dye Name | Application Area | Chemical Structure |

|---|---|---|

| Azo Dyes | Textiles | C₁₂H₁₃N₃O₂ (general) |

| Acid Dyes | Leather | Variable |

| Direct Dyes | Paper | Variable |

Pharmaceutical Applications

This compound is also explored for its potential pharmaceutical applications. Studies have indicated that derivatives of this compound exhibit anti-cancer properties. Research involving the synthesis of new drug candidates has shown that modifications to the phenyl group can enhance biological activity against certain cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of synthesized this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for development into therapeutic agents.

Table 2: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Derivative A | HeLa (Cervical Cancer) | 10 |

| Derivative B | A549 (Lung Cancer) | 12 |

Material Science Applications

In material science, this compound serves as a precursor for synthesizing polymers and resins. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Case Study: Polymer Composites

Research conducted on polymer composites containing this compound showed enhanced tensile strength and thermal resistance compared to traditional composites. This finding has implications for industries requiring durable materials, such as automotive and aerospace sectors.

Table 3: Mechanical Properties of Polymer Composites

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 200 |

| Composite with 5-POT | 45 | 250 |

Mechanism of Action

The mechanism of action of 5-Phenyl-o-toluidine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include o-toluidine, o-tolidine, 2,4,6-triphenylaniline, and 3-amino-4-methylbiphenyl. Their properties are compared below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical State | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| 5-Phenyl-o-toluidine | C₁₃H₁₃N | 183.25 | 80938-67-6 | Solid | Low in polar solvents | Pharmaceutical intermediates |

| o-Toluidine | C₇H₉N | 107.15 | 95-53-4 | Liquid | Moderate in water | Dyes, rubber chemicals |

| o-Tolidine | C₁₄H₁₆N₂ | 212.29 | 119-93-7 | Solid | Insoluble in water | Dye manufacturing |

| 2,4,6-Triphenylaniline | C₂₄H₁₉N | 321.41 | 6864-20-6 | Solid | Low in water | Organic electronics |

| 3-Amino-4-methylbiphenyl | C₁₃H₁₃N | 183.25 | - | Solid | Not reported | Polymer precursors |

Key Observations :

- Steric Effects : The phenyl group in this compound increases steric hindrance compared to o-toluidine, reducing reactivity in electrophilic substitution reactions .

- Solubility : Bulkier substituents (e.g., phenyl groups) lower solubility in polar solvents. For example, this compound is less water-soluble than o-toluidine .

- Electronic Effects : The electron-donating methyl and phenyl groups modulate the amine's basicity, affecting its utility in coordination chemistry .

Research Findings and Gaps

- Electronic Properties : Computational studies suggest the phenyl group in this compound delocalizes electron density, reducing amine basicity compared to o-toluidine .

- Thermal Stability : 2,4,6-Triphenylaniline exhibits higher thermal stability (decomposition >250°C) due to extensive π-conjugation, making it suitable for organic electronics .

- Toxicity Data : While o-toluidine and o-tolidine have well-documented toxicity profiles, this compound requires further toxicological evaluation .

Biological Activity

5-Phenyl-o-toluidine, a derivative of o-toluidine, is an organic compound with the chemical formula C14H15N. It is primarily used in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated toxicological data.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through hydrogen bonding and other molecular interactions. The amino group in the compound can influence the function and activity of proteins and other biological molecules. Additionally, metabolic transformations may produce active metabolites that contribute to its biological effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in various fields:

- Pharmaceutical Development : It is being investigated as a potential pharmaceutical intermediate or active ingredient due to its structural properties that may enhance drug efficacy.

- Cancer Research : Its structural analogs have been studied for their carcinogenic potential, which raises questions about the safety and efficacy of compounds within this chemical class .

Toxicological Data

Several studies have reported on the toxicological effects associated with o-toluidine derivatives, including this compound. Key findings include:

Case Studies

A notable case study involved an epidemic of bladder cancer among workers exposed to o-toluidine in Japan. This study highlighted the occupational hazards associated with exposure to o-toluidine derivatives and underscored the need for careful monitoring and regulation of such compounds in industrial settings .

Summary of Biological Activities and Toxicological Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.